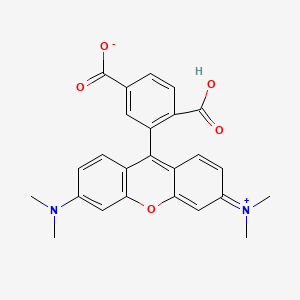

6-Carboxytetramethylrhodamine

概要

説明

6-カルボキシテトラメチルローダミンは、様々な科学研究用途で広く使用されている蛍光染料です。明るい赤色蛍光で知られており、免疫化学で使用される蛍光抗体やアビジン誘導体を含む生体共役体の調製によく用いられます。 6-カルボキシテトラメチルローダミンのカルボン酸型は、オリゴヌクレオチドの標識や自動DNAシーケンス用途の染料としても注目されています .

準備方法

合成経路と反応条件

6-カルボキシテトラメチルローダミンは、いくつかの方法で合成できます。一般的なアプローチの1つは、テトラメチルローダミンとカルボキシル化剤を反応させてカルボキシル基を導入することです。 反応には通常、塩基の存在や、DMF(ジメチルホルムアミド)やDMSO(ジメチルスルホキシド)などの適切な溶媒など、特定の条件が必要です .

工業的生産方法

工業的な設定では、6-カルボキシテトラメチルローダミンの生産には、通常、高純度と収率を確保するために、自動化プロセスを使用した大規模合成が伴います。 その後、化合物は、研究用途に必要な品質を得るために、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます .

化学反応の分析

Amide Bond Formation (Carbodiimide-Mediated Coupling)

The carboxyl group of 6-TAMRA reacts with primary amines (e.g., lysine residues in proteins or terminal amines in oligonucleotides) via carbodiimide chemistry. Ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) is typically used to activate the carboxyl group, forming an amine-reactive succinimidyl ester (SE) intermediate .

Reaction Conditions :

-

Solvent : DMF, DMSO, or aqueous buffers (pH 6.5–8.5).

-

Temperature : 4–25°C.

-

Time : 1–4 hours.

Example Reaction :

Thiol-Maleimide Conjugation

6-TAMRA maleimide derivatives react selectively with sulfhydryl groups (cysteine residues) under mild conditions. This reaction forms stable thioether bonds .

Reaction Conditions :

-

pH : 6.5–7.5 (to prevent disulfide bond formation).

-

Solvent : PBS or Tris buffer with EDTA.

-

Temperature : 25°C.

Applications :

-

Site-specific labeling of cysteine-containing proteins.

Key Reactive Derivatives

Coupling Efficiency with Proteins

Stability of Conjugates

| Conjugate | Storage Conditions | Fluorescence Retention (30 days) | Reference |

|---|---|---|---|

| 6-TAMRA-IgG | -20°C, dark | 95% | |

| 6-TAMRA-Peptide | 4°C, pH 7.0 | 85% |

FRET-Based SIRT1 Activity Assay

6-TAMRA-labeled acetylated peptides were used to quantify SIRT1 deacetylase activity. The labeled peptide exhibited a fluorescence increase of 8–10× upon deacetylation, with a detection limit of 0.1 nM SIRT1 .

Key Parameters :

-

.

-

, .

Live-Cell Imaging of Microtubules

6-TAMRA-conjugated tubulin enabled real-time visualization of microtubule dynamics in HeLa cells. Photostability studies showed <5% photobleaching over 10 minutes at 561 nm laser excitation .

Comparative Analysis with Other Rhodamines

| Property | 6-TAMRA | 5-TAMRA | Rhodamine B |

|---|---|---|---|

| (nm) | 540–553 | 552 | 540 |

| (nm) | 565–578 | 575 | 565 |

| Extinction Coefficient () | 92,000 | 90,000 | 85,000 |

| Preferred Application | Nucleic acid labeling | Protein labeling | General staining |

Critical Considerations

-

Isomer Purity : 6-TAMRA (single isomer) resolves HPLC purification issues seen with 5(6)-TAMRA mixtures .

-

Solubility : Requires organic solvents (DMSO/DMF) for stock solutions; aqueous solubility improves at pH >6.5 .

-

Quenching : Avoid conjugation with aromatic residues (e.g., tryptophan) to prevent fluorescence quenching .

科学的研究の応用

DNA Sequencing

6-TAMRA is extensively used in automated DNA sequencing. Its high photostability and distinct fluorescence characteristics allow for accurate detection of nucleic acids during sequencing processes. The dye is often conjugated to oligonucleotides, enabling precise tracking of DNA fragments during electrophoresis.

| Application | Description |

|---|---|

| DNA Sequencing | Used as a fluorescent label for nucleotides |

| Capillary Electrophoresis | Enhances resolution in DNA fragment analysis |

Protein Labeling

In protein studies, 6-TAMRA serves as a fluorescent marker for proteins and peptides. It facilitates the visualization of protein interactions and dynamics within cells. The succinimidyl ester form of 6-TAMRA is particularly useful for labeling amine-containing biomolecules.

| Application | Description |

|---|---|

| Protein Labeling | Conjugated to peptides for tracking interactions |

| Cellular Imaging | Allows visualization of protein localization |

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions at the nanoscale. 6-TAMRA acts as an acceptor dye in FRET experiments when paired with suitable donor dyes. This application is crucial for understanding biological processes such as protein-protein interactions and conformational changes in biomolecules.

| FRET Pairing | Donor Dye | Description |

|---|---|---|

| 6-Carboxyfluorescein (6-FAM) | 6-TAMRA | Used to study nucleic acid conformations |

| Fluorescein | 6-TAMRA | Analyzes protein interactions |

Study on Ligand Binding

A research study investigated the binding properties of ligands using 6-carboxytetramethylrhodamine as a site-filling ligand in a binding cavity model. The findings revealed that the presence of 6-TAMRA significantly influenced conformational changes, enhancing our understanding of ligand-receptor interactions .

Imaging Studies

Confocal microscopy studies have employed 6-TAMRA to visualize fluid secretion in salivary glands. By quantifying fluorescence intensity, researchers could analyze the dynamics of fluid movement and the role of specific channels in secretion processes .

作用機序

6-カルボキシテトラメチルローダミンがその効果を発揮するメカニズムには、特定の波長で光を吸収し、蛍光を発する能力が含まれます。 カルボキシル基により、生体分子と安定な共役体を形成することができ、蛍光ベースの技術による検出と分析が可能になります . 関与する分子標的と経路は、特定の用途と研究対象となる生体分子によって異なります .

類似の化合物との比較

6-カルボキシテトラメチルローダミンは、次のような他の蛍光染料と比較されることがよくあります。

5-カルボキシテトラメチルローダミン: 構造は類似していますが、カルボキシル基の位置が異なります.

フルオレセイン: 励起と発光の特性が異なる、もう1つの広く使用されている蛍光染料です.

ローダミンB: 蛍光特性は似ていますが、化学的性質が異なる関連化合物です.

類似化合物との比較

6-Carboxytetramethylrhodamine is often compared with other fluorescent dyes, such as:

5-Carboxytetramethylrhodamine: Similar in structure but differs in the position of the carboxyl group.

Fluorescein: Another widely used fluorescent dye with different excitation and emission properties.

Rhodamine B: A related compound with similar fluorescence characteristics but different chemical properties.

The uniqueness of this compound lies in its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence .

生物活性

6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye widely used in biological research due to its vibrant fluorescence and versatility. It is particularly valuable in applications such as fluorescent labeling , flow cytometry , and immunohistochemistry . This article explores the biological activity of 6-TAMRA, highlighting its applications, mechanisms, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 440.50 g/mol

- Excitation/Emission Wavelengths : 540 nm/570 nm

- Solubility : Soluble in DMSO and DMF

Fluorescent Labeling

6-TAMRA is extensively used for labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for effective visualization in live-cell imaging and various assays. The ability to conjugate 6-TAMRA to biomolecules enhances the sensitivity and specificity of detection methods.

Flow Cytometry

In flow cytometry, 6-TAMRA facilitates the analysis of cell populations based on fluorescence characteristics. This application is crucial for immunological studies and cancer research, where precise quantification of cell types is necessary.

Immunohistochemistry

Researchers utilize 6-TAMRA in immunohistochemical staining to detect specific antigens within tissue samples. This process aids in diagnosing diseases and understanding tissue architecture by providing visual confirmation of antigen presence.

Environmental Monitoring

Beyond biological applications, 6-TAMRA is also employed in environmental studies to track pollutants or biological markers in water samples, contributing to assessments of ecosystem health.

Biological Activity and Mechanisms

-

Fluorescent Analog Studies :

A study investigated the synthesis and biological activity of various fluorescent vasopressin analogs, including those labeled with 6-TAMRA. The results indicated that these analogs could significantly enhance adenylate cyclase activity in renal plasma membranes, demonstrating their potential for studying receptor interactions . -

Real-Time PCR Applications :

In molecular diagnostics, a novel real-time PCR assay utilized a this compound-labeled probe for detecting Histoplasma capsulatum. The assay showed improved sensitivity compared to traditional methods, emphasizing the dye's utility in clinical diagnostics . -

SIRT Protein Deacetylases Assay :

A fluorescence assay developed for sirtuin (SIRT) protein deacetylases employed a peptide substrate containing 6-TAMRA. This assay allowed researchers to monitor deacetylation processes effectively, showcasing the dye's applicability in enzymatic studies .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Fluorescent Labeling | Used to visualize biomolecules in live cells | Enhanced detection sensitivity |

| Flow Cytometry | Analyzes cell populations based on fluorescence | Crucial for immunology and cancer research |

| Immunohistochemistry | Detects specific antigens in tissue samples | Aids in disease diagnosis |

| Environmental Monitoring | Tracks pollutants or biological markers in water samples | Insights into ecosystem health |

Safety Considerations

While 6-TAMRA is invaluable for research, it poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Proper handling protocols must be followed to minimize exposure risks .

特性

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。